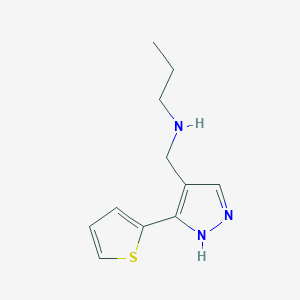

n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine

Description

N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at the 3-position and a propan-1-amine group via a methylene linker at the 4-position. This structure combines aromatic heterocycles (pyrazole and thiophene) with a flexible aliphatic amine chain, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-amine |

InChI |

InChI=1S/C11H15N3S/c1-2-5-12-7-9-8-13-14-11(9)10-4-3-6-15-10/h3-4,6,8,12H,2,5,7H2,1H3,(H,13,14) |

InChI Key |

WHBCLUZGIHPXJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=C(NN=C1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the pyrazole ring.

Alkylation: The final step involves the alkylation of the pyrazole-thiophene intermediate with propylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity Profile

The compound’s heterocyclic amine structure enables diverse reactivity:

| Reaction Type | Mechanism | Key Functional Groups |

|---|---|---|

| Nucleophilic Substitution | Amine acts as nucleophile, reacting with electrophiles (e.g., alkyl halides). | Primary amine (-NH₂) |

| Electrophilic Substitution | Thiophene ring undergoes substitution (e.g., bromination, nitration). | Thiophene aromatic system |

| Acylation | Amine reacts with acylating agents (e.g., acid chlorides). | Amine (-NH₂) ↔ amide (-NHCO-) |

| Cycloaddition | Potential participation in [4+2] or [3+2] cycloadditions (e.g., Diels-Alder). | Pyrazole ring (aromatic diene) |

1.2.1 Reaction Pathways

-

Amide Formation : The primary amine can react with carbonyl reagents (e.g., acid chlorides) to form amides, as seen in analogous pyrazole systems .

-

Cross-Coupling : The thiophene ring may engage in metal-catalyzed coupling reactions (e.g., Suzuki, Heck) to introduce substituents.

-

Elimination : Under basic conditions, the amine may eliminate to form imines or other nitrogen-containing intermediates .

1.3.1 NMR Characterization

| Parameter | 1H NMR Data | 13C NMR Data |

|---|---|---|

| Methylene Bridge | Singlet (δ ~3.5–4.5 ppm) for -CH₂- groups connecting pyrazole and thiophene. | δ ~40–50 ppm for quaternary carbons. |

| Pyrazole Ring | Upfield signals (δ ~5–7 ppm) for aromatic protons. | δ ~120–150 ppm for sp² carbons. |

| Thiophene Ring | Downfield signals (δ ~6.8–7.4 ppm) for aromatic protons. | δ ~120–130 ppm for sp² carbons. |

1.3.2 Mass Spectrometry

-

Fragmentation : Likely cleavage of the methylene bridge or thiophene ring under ionization.

Reaction Conditions and Challenges

-

Temperature Sensitivity : Reactions involving the amine group may require low temperatures (e.g., −30°C) to suppress side reactions, as observed in related systems .

-

Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance solvation of reactants and stabilize intermediates.

-

Side Reactions : Potential formation of Knoevenagel adducts or spiroanhydrides if carbonyl-containing reagents are used .

Biological and Medicinal Implications

While direct biological data for this compound is limited, its heterocyclic framework suggests potential applications in:

-

Drug Design : Pyrazole and thiophene moieties are common in kinase inhibitors and CNS-targeting agents.

-

Enzyme Inhibition : The amine group may interact with enzymatic active sites.

-

Antimicrobial Activity : Thiophene derivatives often exhibit antimicrobial properties.

Scientific Research Applications

The applications of n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine are not explicitly detailed within the provided search results. However, the search results offer insights into the properties, synthesis, and applications of related pyrazole and thiophene derivatives, which can provide a context for understanding the potential applications of the specified compound.

Basic Information

this compound, also known as C11H15N3S, has a molecular weight of 221.32 g/mol . Synonyms include 1152812-64-0, CHEMBL4980955, AKOS009098727, and CS-0297982 .

Pyrazole and Thiophene Derivatives: Applications and Research

Antimicrobial Activity:

Certain pyrazole derivatives exhibit significant antimicrobial activities . For instance, compound 7b showed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens . Target pyrazole derivatives also demonstrated -cidal activities toward pathogenic isolates and inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Multicomponent Reactions for Synthesis:

Multicomponent reactions are used in synthesizing biologically active molecules containing the pyrazole . For example, 1,4-dihydropyrano[2,3-c]pyrazoles were synthesized and evaluated for antibacterial potential against Staphylococcus . Pyrazole derivatives were also screened against Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains .

Applications in Flavors:

Certain pyrazole derivatives are used as flavoring substances . A safety evaluation was conducted on 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, concluding that it poses no safety concerns when used as a flavoring substance at estimated dietary exposure levels .

Anticancer Activity:

Some compounds bearing a thiophene ring have demonstrated anticancer activity . For example, compounds with a 5-nitrothiophene group showed potent anticancer activity against A549 cells .

Serotonin Receptor Antagonists:

Pyrazolo[1,5-a]pyrimidin-2-yl-methylamines have been synthesized and studied as serotonin 5-HT6 receptor antagonists .

** связь between structure and activity:**

Spectroscopic properties, charge distributions, and molecular docking simulations were analyzed to examine the bio-usefulness of a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives . Density functional theory (DFT) calculations were used to predict geometric parameters, frequency vibration, UV–vis spectroscopy, and reactivity properties .

Crystal Structure Analysis:

The synthesis and crystal structure of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have been reported, providing detailed structural data .

Cytotoxic Effects:

3-(thiophen-2-yl)pyrazol-4-yl)chalcone has shown a cytotoxic effect against HepG2 cells .

Mechanism of Action

The mechanism of action of N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- In contrast, thiophene substituents (as in the target compound) may enhance π-π interactions in hydrophobic environments.

- Linker Flexibility : The methylene (–CH2–) linker in the target compound provides conformational flexibility, whereas rigid linkers (e.g., –CH=N– in Compound 3c) restrict mobility, possibly affecting target selectivity .

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogs provide insights:

- NMR Trends : Pyrazole-CH protons in similar compounds resonate at δ 8.5–9.0 ppm (e.g., Compound 3c: δ 8.51 ppm for pyrazole-CH) . Thiophene protons typically appear at δ 6.2–7.8 ppm .

- Mass Spectrometry : Molecular ions (M+) for pyrazole-thiophene hybrids range from ~247–350 g/mol, consistent with calculated values in the table above .

- Purity : HPLC purity exceeding 99.8% is achievable for structurally complex analogs, as demonstrated in oxazole-pyrazole derivatives .

Biological Activity

The compound n-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine, with the chemical formula CHNS, belongs to a class of pyrazole derivatives known for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential applications in pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with appropriate amines under controlled conditions. The resultant compound has been characterized using various spectroscopic techniques including NMR and X-ray crystallography, confirming its structural integrity and purity .

Table 1: Structural Data of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 225.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate robust antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, and n-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amines have shown promising results in cytotoxicity assays against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HT29 (colon cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Against HepG2 Cells

In a study evaluating the cytotoxic effects of several pyrazole derivatives, n-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amines demonstrated an IC50 value of approximately 15 μM against HepG2 cells, indicating potent anticancer activity.

The biological mechanisms underlying the activity of n-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amines include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, further contributing to their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.